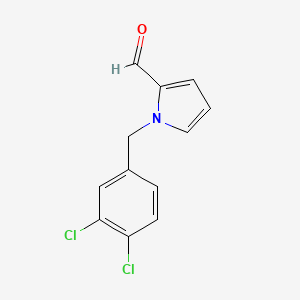

1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLQSORICMVTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and pyrrole-2-carbaldehyde.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 3,4-dichlorobenzyl chloride is reacted with pyrrole-2-carbaldehyde under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde have been synthesized and tested against various bacterial strains. A notable study demonstrated that certain pyrrole-based compounds showed Minimum Inhibitory Concentrations (MIC) as low as 5 µM against Mycobacterium tuberculosis .

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer potential. Research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a study highlighted the synthesis of pyrrole derivatives that exhibited cytotoxic activity against breast cancer cells, with IC50 values indicating potent activity .

Material Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of pyrrole-based compounds make them suitable candidates for use in OLEDs. This compound can be utilized as a hole transport material in OLED devices. Studies have shown that incorporating such compounds into OLED architectures enhances device efficiency and stability .

Conductive Polymers

Research indicates that pyrrole derivatives can be polymerized to form conductive materials. The incorporation of this compound into polymer matrices has been explored to create materials with tunable electrical properties, which are valuable in electronic applications .

Agricultural Chemistry

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Studies have indicated that pyrrole derivatives can exhibit insecticidal properties against agricultural pests. For instance, research found that certain pyrrole-based compounds effectively disrupted the growth and reproduction of specific insect species .

Herbicide Development

Pyrrole derivatives are also being explored for their herbicidal properties. Compounds with similar structures have shown potential in inhibiting the growth of unwanted plant species, making them candidates for developing new herbicides .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 |

| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Staphylococcus aureus | 10 |

| Ethyl 4-(((4-bromophenethyl)amino)methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | Escherichia coli | 15 |

Table 2: Applications in Material Science

| Application | Compound | Performance Metric |

|---|---|---|

| OLEDs | This compound | Device Efficiency (%) |

| Conductive Polymers | Polymerized form of pyrrole derivative | Conductivity (S/m) |

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity towards its targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde with analogous compounds differing in halogen substitution patterns:

Structural and Electronic Differences

- This contrasts with the 3,5-dichloro isomer, where meta-substitution reduces steric strain but maintains electron withdrawal . The 2,4-dichloro variant (CAS: 669737-86-4) introduces steric challenges due to ortho-substitution, which may hinder rotational freedom or alter binding interactions in biological systems . The 4-chloro analog (CAS: 37560-50-2) lacks a second chlorine, resulting in a lower molar mass (205.63 g/mol) and higher melting point (92–96°C), likely due to reduced molecular symmetry compared to dichloro derivatives .

Physicochemical Properties

- Melting Points : The 4-chloro derivative’s higher melting point (92–96°C) suggests stronger intermolecular forces compared to dichloro isomers, where additional halogens may disrupt crystal packing . Data for dichloro analogs are unavailable but could vary significantly due to substitution geometry.

- Solubility : Dichloro derivatives (e.g., 3,4- and 2,4-isomers) are expected to exhibit lower aqueous solubility than the 4-chloro compound due to increased hydrophobicity from additional halogens .

Hazard Profiles

- All dichloro derivatives share irritant classifications (Xi), but the 3,5-dichloro isomer’s safety data sheet emphasizes inhalation risks, suggesting divergent exposure pathways .

Biological Activity

1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure features a pyrrole ring substituted with a dichlorobenzyl group and an aldehyde functional group, which may contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .

Antifungal Activity

Pyrrole derivatives have also been reported to possess antifungal properties. Studies have demonstrated that certain pyrrole-based compounds exhibit activity against fungi such as Candida krusei, with MIC values indicating effective inhibition . The structural features of these compounds may enhance their ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been widely studied. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For example, modifications in the chemical structure can lead to increased cytotoxicity in cancer cells, with some derivatives showing enhanced activity when specific substituents are introduced .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrrole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal metabolism.

- DNA Intercalation : Some studies suggest that pyrrole compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) is another proposed mechanism through which these compounds exert their anticancer effects.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The Clausson-Kaas reaction is a viable route for N-alkylation of pyrroles. For this compound, coupling 1H-pyrrole-2-carbaldehyde with 3,4-dichlorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours is recommended. Catalytic iodide salts (e.g., KI) may enhance reactivity . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and optimize yield by adjusting stoichiometry (1.2–1.5 equivalents of benzyl halide). Purify via column chromatography using silica gel.

Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation address ambiguities?

- Methodology :

- ¹H/¹³C NMR : Confirm regioselectivity of benzylation by observing the downfield shift of the pyrrole N–CH₂ signal (δ ~5.2–5.5 ppm) and aromatic protons (δ ~7.2–7.6 ppm). Compare with analogous structures (e.g., 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde) .

- FT-IR : Validate the carbaldehyde group via a strong C=O stretch at ~1680–1700 cm⁻¹ .

- X-ray crystallography : Resolve ambiguities in substituent positioning by comparing unit cell parameters with structurally related compounds (e.g., 1-(3,5-dimethoxybenzyl)-1H-pyrrole) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Storage : Keep in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (analogous to 1H-pyrrole-2-carbaldehyde derivatives) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can synthetic challenges like low yields or byproduct formation during benzylation be systematically addressed?

- Methodology :

- Byproduct Analysis : Use LC-MS or GC-MS to identify intermediates (e.g., di-alkylated pyrrole or hydrolyzed aldehyde). If di-alkylation occurs, reduce benzyl halide equivalents to 1.1 and shorten reaction time .

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMSO) to stabilize intermediates. Add molecular sieves to scavenge water and prevent aldehyde hydration .

Q. What computational strategies predict the reactivity of the carbaldehyde group for targeted derivatization?

- Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group. Compare with derivatives like 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde to predict nucleophilic attack sites .

- Molecular Docking : Screen for bioactivity by simulating interactions with enzymes (e.g., kinase targets) using PyMOL or AutoDock. Prioritize substituents that enhance binding affinity .

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved to confirm stereoelectronic effects?

- Methodology :

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect conformational changes in the benzyl group. Compare with rigid analogs (e.g., 1-(4-chlorophenethyl)-1H-pyrrole derivatives) .

- 2D HSQC/HMBC : Assign long-range couplings to distinguish between resonance overlap and actual through-space interactions .

Q. What strategies guide structure-activity relationship (SAR) studies for antimicrobial or anticancer applications?

- Methodology :

- Bioisosteric Replacement : Substitute the dichlorobenzyl group with fluorinated or methoxy analogs (e.g., 1-(4-fluorobenzyl)-1H-pyrrole-2-carbaldehyde) to modulate lipophilicity and target penetration .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Corrogate activity with electronic descriptors (Hammett σ values) of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.